3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one
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Description
3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one, also known as EMD 534085, is a synthetic compound that belongs to the quinoline family of molecules. This compound has gained significant attention in scientific research due to its potential use in various biological applications.
Scientific Research Applications
- Researchers have investigated the anticancer potential of 3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one. It exhibits cytotoxic effects against cancer cells, making it a promising candidate for further development as an antitumor agent .
- The compound has demonstrated antimicrobial properties. It inhibits the growth of bacteria and fungi, suggesting its potential as an antimicrobial agent in pharmaceutical applications .
- Studies have explored the anti-inflammatory effects of 3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one. It may modulate inflammatory pathways, making it relevant for conditions involving inflammation .
- Neuroprotective properties have been observed, indicating that the compound could play a role in protecting neurons from damage or degeneration. This makes it relevant for neurodegenerative diseases .
- The compound exhibits antioxidant activity, scavenging free radicals and reducing oxidative stress. Antioxidants are crucial for maintaining cellular health and preventing various diseases .
- Researchers have explored incorporating 3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one into drug delivery systems. Its unique structure and properties make it a potential candidate for targeted drug delivery .
Anticancer Properties
Antimicrobial Activity
Anti-inflammatory Effects
Neuroprotective Potential
Antioxidant Activity
Drug Delivery Systems
properties
IUPAC Name |
3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO6/c1-5-35-20-11-9-19(10-12-20)27(30)23-17-29(16-18-7-6-8-21(13-18)32-2)24-15-26(34-4)25(33-3)14-22(24)28(23)31/h6-15,17H,5,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKPZCGUWMQKCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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